molecular formula C9H12BrNS B14212258 Benzenamine, 4-bromo-2-(ethylthio)-N-methyl- CAS No. 827026-20-0

Benzenamine, 4-bromo-2-(ethylthio)-N-methyl-

Cat. No.: B14212258
CAS No.: 827026-20-0
M. Wt: 246.17 g/mol
InChI Key: BZBFHRIPXDUXAM-UHFFFAOYSA-N
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Description

Benzenamine, 4-bromo-2-(ethylthio)-N-methyl-: is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a bromine atom at the fourth position, an ethylthio group at the second position, and a methyl group attached to the nitrogen atom of the benzenamine structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzenamine, 4-bromo-2-(ethylthio)-N-methyl- typically involves multiple steps. One common method starts with the bromination of benzenamine to introduce the bromine atom at the fourth position. This is followed by the introduction of the ethylthio group at the second position through a nucleophilic substitution reaction. Finally, the methylation of the nitrogen atom is achieved using methylating agents such as methyl iodide under basic conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Benzenamine, 4-bromo-2-(ethylthio)-N-methyl- can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the bromine atom can be replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Reagents like halogens (chlorine, bromine) and Lewis acids (aluminum chloride) are employed.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds depending on the substituent introduced.

Scientific Research Applications

Chemistry: Benzenamine, 4-bromo-2-(ethylthio)-N-methyl- is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of pharmaceuticals, agrochemicals, and dyes.

Biology and Medicine: In biological research, this compound can be used to study the effects of aromatic amines on biological systems. It may also be explored for its potential therapeutic properties, such as antimicrobial or anticancer activities.

Industry: In the industrial sector, Benzenamine, 4-bromo-2-(ethylthio)-N-methyl- is utilized in the production of specialty chemicals and materials. Its unique structure makes it valuable for the development of novel polymers and coatings.

Mechanism of Action

The mechanism of action of Benzenamine, 4-bromo-2-(ethylthio)-N-methyl- involves its interaction with specific molecular targets. The bromine and ethylthio groups can influence the compound’s reactivity and binding affinity to enzymes or receptors. The methyl group on the nitrogen atom can affect the compound’s solubility and distribution within biological systems. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

  • Benzenamine, 4-bromo-2-ethyl-
  • Benzenamine, 4-bromo-2-chloro-
  • Benzenamine, 4-bromo-2-methyl-

Comparison: Benzenamine, 4-bromo-2-(ethylthio)-N-methyl- is unique due to the presence of the ethylthio group, which imparts distinct chemical properties compared to other similar compounds For instance, the ethylthio group can enhance the compound’s lipophilicity and influence its reactivity in substitution reactions

Properties

CAS No.

827026-20-0

Molecular Formula

C9H12BrNS

Molecular Weight

246.17 g/mol

IUPAC Name

4-bromo-2-ethylsulfanyl-N-methylaniline

InChI

InChI=1S/C9H12BrNS/c1-3-12-9-6-7(10)4-5-8(9)11-2/h4-6,11H,3H2,1-2H3

InChI Key

BZBFHRIPXDUXAM-UHFFFAOYSA-N

Canonical SMILES

CCSC1=C(C=CC(=C1)Br)NC

Origin of Product

United States

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